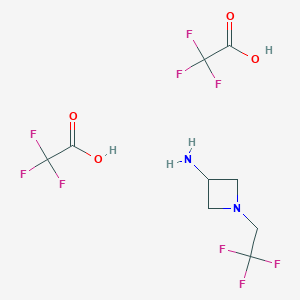

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine

説明

Chemical Structure:

The compound consists of a 1-(2,2,2-trifluoroethyl)azetidin-3-amine cation paired with a trifluoroacetic acid (TFA) anion. The azetidine ring (a strained four-membered nitrogen-containing heterocycle) is substituted with a trifluoroethyl (-CH₂CF₃) group at the 1-position and an amine (-NH₂) at the 3-position. The TFA counterion enhances solubility and crystallinity, critical for pharmaceutical formulation .

特性

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGZGRPXJMKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F9N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid, and it’s widely used in organic chemistry.

Mode of Action

It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher. This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base.

Biochemical Pathways

It’s known that tfa is widely used in organic chemistry for various purposes.

Pharmacokinetics

It’s known that tfa is a colorless liquid with a vinegar-like odor, and it’s miscible in water. These properties could potentially influence its bioavailability.

Result of Action

It’s known that tfa is a stronger acid than acetic acid, which could potentially influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor, and it’s miscible in water. These properties could potentially influence its stability and efficacy in different environments.

生化学分析

Biochemical Properties

The molecule of 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is characterized by the presence of three fluorine atoms, which confer a strong electrophilic nature and acidity. This property can influence its interactions with various biomolecules, including enzymes and proteins

生物活性

The compound 2,2,2-Trifluoroacetic acid; 1-(2,2,2-trifluoroethyl)azetidin-3-amine is a fluorinated derivative with potential applications in medicinal chemistry. This article examines its biological activity, focusing on cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound consists of a trifluoroacetic acid moiety linked to an azetidine ring. Its molecular formula is with a molecular weight of approximately 196.05 g/mol. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds like this one exhibit unique biological properties due to the electronegative fluorine atoms. These properties can enhance lipophilicity and alter metabolic pathways.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of azetidin-3-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2,2,2-Trifluoroethyl)azetidin-3-amine | MCF-7 (breast cancer) | 0.126 | Inhibition of tubulin polymerization |

| 1-(2,2,2-Trifluoroethyl)azetidin-3-amine | HCT-116 (colon cancer) | 0.87 | Induction of apoptosis |

These findings suggest that the compound may act through mechanisms involving microtubule disruption and apoptosis induction, which are critical for cancer therapy.

The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

- In Vivo Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells (a model for triple-negative breast cancer), treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups . This highlights its potential as an effective therapeutic agent in oncology.

- Selectivity Index : The selectivity index for this compound was notably high when compared to non-cancerous cell lines, indicating a favorable therapeutic window which is crucial for minimizing side effects during treatment .

Environmental and Toxicological Considerations

While the biological activity appears promising, it is essential to consider the environmental impact and potential toxicity associated with trifluorinated compounds. Trifluoroacetic acid is known to be mildly phytotoxic and has been detected as a contaminant in various environmental matrices . Understanding these factors is vital for assessing the overall safety profile of the compound.

科学的研究の応用

Overview

The compound 2,2,2-Trifluoroacetic acid; 1-(2,2,2-trifluoroethyl)azetidin-3-amine combines the properties of trifluoroacetic acid (TFA) with a unique azetidine structure. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The incorporation of trifluoroethyl groups in pharmaceuticals has been shown to enhance metabolic stability and bioavailability. The compound can serve as a building block for:

- Antiviral Agents : Research indicates that trifluoroethylated compounds exhibit improved potency against viral infections due to their ability to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .

- Anticancer Drugs : The azetidine ring structure allows for the development of novel anticancer agents that can potentially overcome drug resistance mechanisms in cancer cells .

Organic Synthesis

The compound is utilized in various organic synthesis reactions, particularly:

-

Trifluoroethylation Reactions : TFA facilitates the trifluoroethylation of amines through a catalyst-free method, providing a straightforward route to synthesize β-fluoroalkylamines. This reaction is advantageous due to its mild conditions and high functional group tolerance .

Reaction Type Conditions Products Trifluoroethylation of Amines Tetrahydrofuran, 70 °C β-Fluoroalkylamines Three-component Reactions Toluene, 70 °C Trifluoroethylated amines

Peptide Synthesis

TFA is widely used in peptide synthesis as a strong acid for deprotecting amino acid side chains. The compound's ability to stabilize intermediates makes it suitable for:

- Cleavage of Protecting Groups : TFA effectively removes protecting groups like Boc (tert-butyloxycarbonyl), allowing for the synthesis of complex peptides essential in drug development .

Case Study 1: Development of Antiviral Compounds

A study demonstrated that incorporating trifluoroethyl groups into antiviral agents significantly enhanced their efficacy against specific viral strains. The modified compounds exhibited increased binding affinity and reduced metabolic degradation compared to their non-fluorinated counterparts .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel azetidine derivatives using trifluoroacetic acid as a key reagent. The resulting compounds showed promising activity against various cancer cell lines, suggesting potential therapeutic applications .

類似化合物との比較

Key Properties :

- Molecular Formula : C₇H₁₀F₆N₂O₂ (calculated from components: C₅H₈F₃N₂ for the amine and C₂HF₃O₂ for TFA).

- Physicochemical Characteristics : The trifluoroethyl group increases lipophilicity (logP ~1.5–2.0), while the azetidine ring’s strain (angle ~90°) may influence conformational flexibility and binding kinetics .

- Applications : Fluorinated azetidines are prevalent in drug discovery, particularly in kinase inhibitors and receptor modulators, due to their metabolic stability and enhanced bioavailability .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Fluorine Substitution

- Electron-Withdrawing Effects: The -CF₃ group in the target compound reduces the basicity of the azetidine amine (pKa ~6.5–7.0 vs. ~9.5 for non-fluorinated analogs), enhancing membrane permeability and reducing off-target interactions .

- Metabolic Stability : Fluorination at the ethyl position minimizes oxidative metabolism, extending half-life (t₁/₂ >6 hours in vitro) .

Ring Size and Strain

- Azetidine vs. Piperidine analogs exhibit greater flexibility, suited for GPCR targets .

Counterion Effects

Pharmaceutical Relevance

- AZD9833 Synthesis : The trifluoroethylazetidine motif in the target compound is analogous to intermediates in AZD9833, a clinical-stage SERD, where fluorine enhances ERα binding affinity (IC₅₀ <10 nM) .

- Kinase Inhibitors : Fluorinated azetidines improve selectivity for kinases like PI3Kδ due to optimal steric and electronic interactions .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,2,2-trifluoroethyl)azetidin-3-amine, and how is 2,2,2-trifluoroacetic acid (TFA) utilized in its purification?

Methodological Answer: The synthesis of 1-(2,2,2-trifluoroethyl)azetidin-3-amine typically involves nucleophilic substitution or reductive amination. For example, azetidine-3-amine can react with 2,2,2-trifluoroethyl triflate (or similar electrophiles) under basic conditions (e.g., NaH in DMF) to introduce the trifluoroethyl group . TFA is often employed during purification via reverse-phase HPLC, where it acts as an ion-pairing agent to improve resolution and peak symmetry. Post-synthesis, TFA salts of the amine can be neutralized using aqueous bicarbonate or resin-based methods to isolate the free base .

Q. How should researchers optimize reaction conditions to minimize TFA-induced decomposition during coupling reactions with azetidine derivatives?

Methodological Answer: TFA’s strong acidity (pKa ~0.5) can protonate sensitive intermediates, leading to decomposition. To mitigate this:

Q. What characterization techniques are critical for confirming the structure of 1-(2,2,2-trifluoroethyl)azetidin-3-amine?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the trifluoroethyl group (δ ~60–70 ppm for ) and azetidine ring protons (δ ~3.0–4.0 ppm for ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHFN: calc. 153.0644).

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the stereochemical outcomes of reactions involving 1-(2,2,2-trifluoroethyl)azetidin-3-amine?

Methodological Answer: Conflicting stereochemical data may arise from dynamic ring puckering in azetidines. To address this:

- Perform variable-temperature NMR to observe ring inversion dynamics.

- Use chiral derivatizing agents (e.g., Mosher’s acid) or chiral HPLC columns to separate enantiomers.

- Combine computational modeling (DFT calculations) with experimental NOE correlations to predict and validate preferred conformers .

Q. What strategies are effective for studying the stability of 2,2,2-trifluoroacetic acid in the presence of azetidine-containing substrates under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Monitor TFA’s stability via NMR or ion chromatography under controlled pH (1–14) and temperature.

- Degradation Pathways : Identify byproducts (e.g., trifluoroacetylated amines) using LC-MS/MS.

- Buffering Agents : Use phosphate or citrate buffers to maintain pH >3, reducing TFA’s protonating capacity .

Q. How can computational modeling predict the acid-base behavior of TFA when interacting with azetidine derivatives?

Methodological Answer:

- pKa Prediction : Tools like COSMO-RS or Marvin Suite estimate TFA’s acidity in solvent mixtures.

- Molecular Dynamics (MD) Simulations : Model TFA-azetidine interactions in explicit solvents (e.g., water, DMSO) to assess proton transfer energetics.

- Validate predictions experimentally via potentiometric titrations or UV-Vis spectroscopy .

Q. What experimental designs address contradictions in reported catalytic efficiencies of TFA in azetidine functionalization?

Methodological Answer: Contradictions may stem from solvent polarity or substrate steric effects. To reconcile:

- Standardize reaction conditions (solvent, temperature, TFA concentration).

- Use kinetic isotopic effects (KIEs) or Hammett plots to probe mechanistic pathways.

- Compare turnover numbers (TONs) across substrates with varying electronic/steric profiles .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for TFA-mediated reactions to avoid side reactions with moisture .

- Safety : TFA is corrosive; use PPE (gloves, goggles) and fume hoods. Neutralize waste with CaCO before disposal .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm azetidine ring connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。